molecular formula C19H18N2O2S B5824350 N-benzyl-1-phenyl-N-2-pyridinylmethanesulfonamide

N-benzyl-1-phenyl-N-2-pyridinylmethanesulfonamide

Cat. No. B5824350
M. Wt: 338.4 g/mol
InChI Key: HLAHJGFARCSGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-phenyl-N-2-pyridinylmethanesulfonamide, commonly referred to as BPYMS, is a chemical compound that has been studied for its potential use in scientific research. BPYMS is a sulfonamide derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

BPYMS has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. Additionally, BPYMS has been shown to have neuroprotective effects in animal models of Parkinson's disease, and may have potential as a treatment for this condition.

Mechanism of Action

The exact mechanism of action of BPYMS is not well understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and depression, and may be the target of BPYMS's anxiolytic and antidepressant effects.
Biochemical and physiological effects:
BPYMS has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to have antioxidant and anti-inflammatory effects. BPYMS has also been shown to increase the levels of certain neurotransmitters, including dopamine, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of BPYMS is its potential as a treatment for anxiety, depression, and Parkinson's disease. Additionally, its ability to modulate the GABA-A receptor may make it a useful tool for studying the function of this receptor. However, one limitation of BPYMS is its relatively low potency, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BPYMS. One area of interest is its potential as a treatment for anxiety, depression, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of BPYMS and its effects on the GABA-A receptor. Finally, the development of more potent analogues of BPYMS may be of interest for future research.

Synthesis Methods

BPYMS can be synthesized using a variety of methods, including the reaction of 2-chloromethylpyridine with benzylamine and sodium methanesulfinate. Other methods include the reaction of 2-pyridinemethanamine with benzyl chloride and sodium methanesulfinate. The resulting product is a white solid that is soluble in some organic solvents.

properties

IUPAC Name

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-24(23,16-18-11-5-2-6-12-18)21(19-13-7-8-14-20-19)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAHJGFARCSGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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